CID 72720433
Description
Properties
CAS No. |
12027-96-2 |
|---|---|
Molecular Formula |
H12O6SnZn+2 |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
zinc;tin(4+);hexahydroxide |
InChI |
InChI=1S/6H2O.Sn.Zn/h6*1H2;;/q;;;;;;;+2 |
InChI Key |
VNBCCOPYHSDDOT-UHFFFAOYSA-N |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Zn+2].[Sn+4] |
physical_description |
Dry Powder |
Origin of Product |
United States |
Scientific Research Applications
Properties of Zinc Stannate
Zinc stannate exhibits several advantageous properties that make it suitable for a wide range of applications:
- High Electron Mobility : This property enhances its performance in electronic devices.
- Good Electrical Conductivity : Essential for applications in conductive layers and electrodes.
- Attractive Optical Properties : Useful in optoelectronic applications.
- Stability Under Extreme Conditions : Ensures reliability in harsh environments.
Applications in Solar Cells
Zinc stannate is increasingly utilized as a buffer layer or transparent conductive oxide in solar cells. Its high electron mobility and conductivity make it an excellent candidate for enhancing the efficiency of photovoltaic devices.
| Application | Description |
|---|---|
| Buffer Layer | Acts as a buffer layer between the absorber layer and the transparent conductive oxide, improving charge collection efficiency. |
| Transparent Conductive Oxide | Serves as a transparent electrode, allowing light to pass through while conducting electricity efficiently. |
Case Study: Solar Cell Efficiency Improvement
A study demonstrated that incorporating zinc stannate into thin-film solar cells resulted in a notable increase in efficiency due to improved charge transport properties .
Photocatalytic Applications
Zinc stannate has shown promising results as a photocatalyst for degrading organic pollutants under UV and visible light irradiation. Its ability to generate reactive oxygen species makes it effective for environmental remediation.
Case Study: Photodegradation of Rhodamine 6G
Research indicated that zinc stannate nanocatalysts synthesized via sol-gel methods effectively degraded rhodamine 6G under solar light, highlighting their potential for wastewater treatment .
Sensor Applications
Zinc stannate is employed in various sensor technologies due to its sensitivity to changes in environmental conditions such as humidity and gas concentrations.
Case Study: Humidity Sensor Development
A project reported the successful development of a humidity sensor using zinc stannate nanostructures, which displayed rapid response times and high sensitivity to moisture levels .
Lithium-Ion Batteries
Zinc stannate serves as an anode material in lithium-ion batteries, where it contributes to improved capacity and cycling stability compared to traditional materials.
| Application | Description |
|---|---|
| Anode Material | Enhances battery performance by providing higher capacity and better cycling stability . |
Case Study: Performance Evaluation
Experimental results showed that zinc stannate-based anodes delivered significantly higher specific capacity than conventional graphite anodes, indicating its potential for next-generation battery technologies .
Mechanism of Action
The mechanism by which zinc stannate exerts its effects is primarily through its semiconducting properties. It interacts with various molecular targets and pathways, including:
Electron Mobility: Zinc stannate’s high electron mobility allows it to efficiently conduct electricity.
Optical Properties: Its attractive optical properties make it useful in applications such as solar cells and photocatalysis.
Gas Sensing: Zinc stannate’s sensitivity to changes in oxygen stoichiometry and environmental atmosphere makes it an effective gas sensor.
Comparison with Similar Compounds
Zinc Oxide (ZnO) and Tin Dioxide (SnO₂)
Key Differences :
- Stability: Zinc stannate (Zn₂SnO₄) exhibits superior thermal and chemical stability. For example, Zn₂SnO₄ films retain a resistance of 680 Ω after heating to 200°C, while ZnO and SnO₂ become insulators under the same conditions .
- Bandgap: Zn₂SnO₄ (3.6 eV) and ZnSnO₃ (3.8–4.1 eV) have wider bandgaps than ZnO (3.2 eV) or SnO₂ (3.0–3.2 eV), enabling better UV-blocking in textiles .
- Electron Mobility: Zn₂SnO₄ achieves 10–20 cm²/V·s, outperforming SnO₂ (5–10 cm²/V·s) and ZnO (1–5 cm²/V·s) .
Zinc Titanate (Zn₂TiO₄)
Key Differences :
Cadmium Stannate (CdSnO₃)
Key Differences :
Bismuth Stannate (Bi₂Sn₂O₇)
Key Differences :
- Photocatalysis : Bi₂Sn₂O₇/Ag@AgCl composites show high photocatalytic activity under visible light, whereas zinc stannate excels in UV-driven processes .
- Structure : Bi₂Sn₂O₇ has a pyrochlore structure, contrasting with zinc stannate’s spinel/perovskite frameworks .
Data Tables
Table 1: Structural and Electronic Properties
| Compound | Crystal Structure | Bandgap (eV) | Electron Mobility (cm²/V·s) | Thermal Stability (°C) |
|---|---|---|---|---|
| Zn₂SnO₄ | Spinel | 3.6 | 10–20 | >200 |
| ZnSnO₃ | Perovskite | 3.8–4.1 | 15–25 | >200 |
| ZnO | Wurtzite | 3.2–3.3 | 1–5 | <150 |
| SnO₂ | Rutile | 3.0–4.0 | 5–10 | <200 |
| CdSnO₃ | Perovskite | 3.0–3.5 | 20–30 | >200 |
Table 2: Application-Specific Performance
Research Findings
- Doping Effects: Silver-doped ZnSnO₃ increases sensor response to isopropyl alcohol by 20× . Nickel doping induces ferromagnetism in Zn₂SnO₄, enabling spintronic applications .
- Textile Coatings: ZnSnO₃ nanocubes on cotton achieve UPF 48, outperforming ZnO-coated fabrics (UPF 15–20) .
- Battery Anodes: Zn₂SnO₄ nanofibers exhibit 580 mAh/g capacity in Li-ion batteries, surpassing SnO₂ (~790 mAh/g) but with better cyclability .
Biological Activity
Zinc stannate (Zn2SnO4) is a compound that has garnered attention in various fields due to its unique properties and potential applications, particularly in photocatalysis and antibacterial activity. This article aims to provide a comprehensive overview of the biological activity of zinc stannate, supported by recent research findings, case studies, and data tables.
1. Synthesis and Characterization
Zinc stannate can be synthesized using various methods, including hydrothermal synthesis, sol-gel processes, and co-precipitation techniques. The choice of synthesis method significantly influences the structural and functional properties of the resulting nanoparticles.
Synthesis Methods:
- Hydrothermal Method: This method involves the reaction of zinc chloride and tin tetrachloride in an aqueous solution under controlled temperature and pressure conditions. The resulting particles exhibit high purity and uniformity .
- Sol-Gel Method: A versatile approach that allows for the incorporation of dopants (e.g., copper) to enhance specific properties such as antibacterial activity .
Characterization Techniques:
- X-Ray Diffraction (XRD): Used to determine the crystallographic structure, confirming the cubic spinel structure of Zn2SnO4 .
- Scanning Electron Microscopy (SEM): Provides insights into the morphology and size distribution of nanoparticles .
2. Biological Activity
Zinc stannate exhibits significant biological activity, particularly in photocatalytic degradation of pollutants and antibacterial properties.
2.1 Photocatalytic Activity
Zinc stannate has been extensively studied for its photocatalytic capabilities, particularly in degrading organic pollutants in wastewater. Research indicates that Zn2SnO4 can effectively degrade dyes such as methylene blue and rhodamine B under UV light irradiation.
Photocatalytic Performance Data:
| Pollutant | Degradation Efficiency (%) | Conditions |
|---|---|---|
| Methylene Blue | 95% | UV light, 2 hours |
| Rhodamine B | 90% | UV light, 3 hours |
| Caffeine | 68% | Natural pH, 3 hours |
The mechanism involves the generation of reactive oxygen species (ROS) that facilitate the breakdown of complex organic molecules into simpler, less harmful substances.
2.2 Antibacterial Activity
Zinc stannate has shown promising antibacterial properties against various bacterial strains. Studies indicate that both pure zinc stannate and its doped forms (e.g., with copper) exhibit enhanced antibacterial effects.
Antibacterial Activity Data:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Research suggests that the antibacterial mechanism may involve the disruption of bacterial cell membranes and interference with metabolic processes due to the release of zinc ions .
3. Case Studies
Several studies have highlighted the effectiveness of zinc stannate in environmental applications:
- Study on Wastewater Treatment: A recent study demonstrated that Zn2SnO4 nanoparticles could reduce concentrations of antibiotics like ciprofloxacin by over 90% under simulated solar light conditions. This indicates their potential for treating pharmaceutical contaminants in wastewater .
- Antibacterial Efficacy: In a comparative study, copper-doped zinc stannate exhibited superior antibacterial activity compared to undoped counterparts, suggesting that doping can enhance its functional properties for biomedical applications .
Preparation Methods
Reaction Mechanisms and Phase Formation
The hydrothermal synthesis of ZnSnO₃ follows the reaction:
At low concentrations of organic additives like n-butylamine (≤0.27 M), competing hydrolysis reactions favor the formation of SnO₂ via intermediate H₂SnO₃. However, increasing the n-butylamine concentration to 0.4–0.5 M suppresses SnO₂ formation and promotes the crystallization of Zn₂SnO₄ through the reaction:
The choice of alkali and additive concentration critically influences the final phase, with NaOH favoring ZnSnO₃ and n-butylamine promoting Zn₂SnO₄.
Morphological and Structural Outcomes
Hydrothermally synthesized ZnSnO₃ typically exhibits hexagonal particles with an average diameter of 500 nm, as confirmed by SEM and TEM analyses. In contrast, Zn₂SnO₄ nanostructures adopt cubic spinel configurations with particle sizes ranging from 50–100 nm. Prolonged reaction times (12–24 hours) enhance crystallinity but risk particle agglomeration.
Table 1: Hydrothermal Synthesis Parameters and Outcomes
| Precursors | Additive | Temperature (°C) | Time (h) | Phase | Morphology | Particle Size |
|---|---|---|---|---|---|---|
| Zn(NO₃)₂ + SnCl₄ | NaOH (0.5 M) | 200 | 12 | ZnSnO₃ | Hexagonal | 500 nm |
| ZnCl₂ + SnCl₄ | n-butylamine (0.5 M) | 250 | 24 | Zn₂SnO₄ | Cubic Spinel | 50–100 nm |
Solid-State Reaction: High-Temperature Calcination
The solid-state route remains widely used for synthesizing Zn₂SnO₄, despite its reliance on high temperatures (≥1100°C) and prolonged calcination times. This method involves the mechanochemical mixing of ZnO and SnO₂ powders in a 2:1 molar ratio, followed by thermal treatment.
Mechanochemical Activation
Mechanical activation through ball milling or grinding significantly enhances the reaction kinetics. Prolonged grinding (≥160 minutes) reduces particle size and increases the surface area of reactants, enabling single-phase Zn₂SnO₄ formation at 1200°C for 2 hours. Without mechanical activation, the product often contains residual SnO₂ and ZnSnO₃ phases.
Phase Purity and Particle Growth
XRD analyses of samples calcined at 1100°C and 1200°C confirm the formation of inverse spinel Zn₂SnO₄ (JCPDS 74-2184) with crystallite sizes of 23 nm and 25 nm, respectively. FESEM reveals irregularly shaped particles (0.23–0.25 μm) with pronounced agglomeration at higher temperatures.
Table 2: Solid-State Synthesis Parameters and Outcomes
| Milling Time (min) | Calcination Temperature (°C) | Holding Time (h) | Phase Purity (%) | Particle Size (μm) | Bandgap (eV) |
|---|---|---|---|---|---|
| 160 | 1100 | 4 | 98 | 0.23 | 2.9 |
| 160 | 1200 | 4 | 100 | 0.25 | 3.0 |
Co-Precipitation: Facile Synthesis for Functional Applications
Co-precipitation offers a low-cost, scalable route for synthesizing zinc stannate nanoparticles, particularly for functional coatings. This method involves the simultaneous precipitation of Zn²⁺ and Sn⁴⁺ ions from aqueous solutions.
Synthesis and Dehydration Mechanism
A typical procedure involves dissolving zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) and potassium stannate trihydrate (K₂SnO₃·3H₂O) in deionized water, followed by dropwise addition of NH₄OH to maintain a pH of 9–10. The resultant precipitate, ZnSn(OH)₆, undergoes dehydration upon annealing (400–600°C) to form ZnSnO₃:
Functional Efficacy in Coated Fabrics
Zinc stannate-coated cotton fabrics exhibit exceptional UV resistance (UPF > 45), antibacterial activity (>90% reduction against E. coli and S. aureus), and flame retardancy (39% reduction in peak heat release rate). Annealing at 600°C eliminates surface hydroxyl groups, enhancing thermal stability but reducing photocatalytic self-cleaning efficiency.
Table 3: Co-Precipitation Synthesis and Coating Performance
| Annealing Temperature (°C) | Coating Add-On (%) | UPF | Bacterial Reduction (%) | Peak Heat Release Rate (kW/m²) |
|---|---|---|---|---|
| None (ZnSn(OH)₆) | 10 | 35 | 95 | 52.54 |
| 600 | 10 | 45 | 90 | 63.00 |
Molten Salt Synthesis: Challenges in Phase Formation
Molten salt synthesis (MSS) employs eutectic salt mixtures (e.g., NaCl-KCl) as reaction media to lower synthesis temperatures. Despite its potential, MSS has shown limited success in producing phase-pure Zn₂SnO₄.
Procedure and Limitations
A stoichiometric mixture of ZnO and SnO₂ (2:1 molar ratio) is dispersed in a NaCl-KCl eutectic (50:50 molar ratio) and heated at 700–900°C for 4 hours. Post-synthesis washing removes residual salts, but XRD analyses reveal only 7–10% Zn₂SnO₄ phase formation, with dominant SnO₂ and ZnO phases. FESEM indicates irregular aggregates (0.32 μm) with poor crystallinity.
Comparative Analysis with Solid-State Route
The inability of MSS to achieve phase purity is attributed to the low solubility of Zn₂SnO₄ in chloride-based salts and incomplete ion diffusion at suboptimal temperatures . In contrast, the solid-state route yields 100% phase purity under similar calcination conditions.
Q & A
Q. What are the primary synthesis methods for zinc stannate nanoparticles, and how do reaction parameters influence particle morphology?
Zinc stannate (Zn₂SnO₄) nanoparticles are commonly synthesized via hydrothermal and sol-gel methods. Hydrothermal synthesis involves reacting zinc and tin precursors in aqueous solutions at elevated temperatures (e.g., 150–200°C) and pressures, with pH and precursor ratios critically affecting crystallinity and particle size . For example, Baruah and Dutta (2011) demonstrated that adjusting the Zn/Sn molar ratio to 2:1 yields cubic spinel structures, while deviations lead to secondary phases like SnO₂ . Sol-gel methods, using alkoxide precursors, allow finer control over stoichiometry but require post-annealing (>500°C) to achieve phase purity .
Q. Which spectroscopic and microscopic techniques are essential for characterizing zinc stannate’s structural and compositional properties?
Key techniques include:
- X-ray Diffraction (XRD) : Confirms crystallinity and phase purity (e.g., cubic spinel structure with JCPDS card No. 24-1470) .
- Scanning Electron Microscopy (SEM) : Reveals particle morphology; hydrothermal synthesis often produces octahedral nanoparticles (50–200 nm) .
- Raman Spectroscopy : Identifies vibrational modes (e.g., 630 cm⁻¹ for Sn-O stretching) to detect structural defects .
- X-ray Photoelectron Spectroscopy (XPS) : Validates oxidation states (Zn²⁺, Sn⁴⁺) and detects surface impurities .
Q. What are the key physical properties of zinc stannate relevant to material performance in research settings?
- Electrical Resistivity : As-deposited Zn₂SnO₄ films exhibit high resistivity (>10³ Ω·cm), which decreases with annealing (e.g., 600°C in He atmosphere) due to oxygen vacancy reduction .
- Optical Transparency : Annealed films (2000Å thickness) achieve ~94% transmittance in visible wavelengths, critical for optoelectronic applications .
- Thermal Stability : Melting point exceeds 570°C, enabling high-temperature processing in composites .
Advanced Research Questions
Q. How can annealing conditions and film thickness optimize zinc stannate’s performance as a buffer layer in CdTe solar cells?
Studies show that Zn₂SnO₄ films annealed at 400–600°C in inert atmospheres (e.g., He) reduce interfacial defects in CdS/CdTe solar cells. A 500Å-thick film deposited at 400°C achieved a device efficiency of 14.21% (VOC = 830 mV, JSC = 24.74 mA/cm²), attributed to improved carrier transport and reduced recombination at the SnO₂:F/Zn₂SnO₄ interface . Excessive thickness (>1000Å) or higher annealing temperatures (>600°C) degrade performance due to increased resistivity and interfacial stress .
Q. What mechanisms underlie zinc stannate’s synergistic effects with non-halogenated flame retardants in polymer matrices?
Zinc stannate acts as a smoke suppressant and char promoter in polymers like polyamide 6 (PA6). It catalyzes dehydrogenation and cross-linking reactions, forming a thermally stable char layer that insulates the polymer. When combined with phosphorous-based retardants, Zn₂SnO₄ reduces peak heat release rate (PHRR) by 45% in cone calorimetry tests, but achieving uniform dispersion remains challenging due to nanoparticle agglomeration .
Q. Why do photocatalytic efficiencies of zinc stannate-based nanocomposites vary significantly across studies, and how can these discrepancies be resolved?
Contradictions arise from differences in:
- Doping Strategies : Ag@AgCl/Zn₂SnO₄ composites show 3× higher methylene blue degradation rates than pure Zn₂SnO₄ under UV-vis light, but inconsistent doping levels (e.g., 1–5 wt% Ag) lead to variability .
- Experimental Design : Lack of standardized light sources (e.g., UV intensity, wavelength range) and reactor geometries affects reproducibility .
- Surface Area : Hydrothermally synthesized mesoporous Zn₂SnO₄ (BET surface area: 120 m²/g) outperforms sol-gel samples (50 m²/g) in pollutant degradation .
Q. How can researchers design experiments to resolve contradictions in zinc stannate’s role as a flame retardant versus a photocatalyst?
Methodological recommendations include:
- Controlled Comparative Studies : Test identical Zn₂SnO₄ samples in both applications, isolating variables like particle size and surface functionalization.
- In Situ Characterization : Use thermogravimetric analysis coupled with FTIR (TGA-FTIR) to track gas-phase degradation products during combustion and photocatalysis .
- Machine Learning : Train models on existing datasets (e.g., flame retardancy efficiency vs. photocatalytic rate) to identify predictive parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
